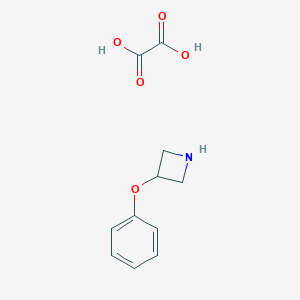
3-Phenoxyazetidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxyazetidine oxalate is a chemical compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
3-Phenoxyazetidine oxalate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor activities. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 3-Phenoxyazetidine oxalate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Phenoxyazetidine oxalate has a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to decrease the levels of oxidative stress markers in the body. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Phenoxyazetidine oxalate is its high purity and good yields during synthesis. Additionally, it has been shown to possess a wide range of biological activities, making it a versatile compound for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-Phenoxyazetidine oxalate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, studies are needed to investigate its safety and toxicity profiles. Overall, 3-Phenoxyazetidine oxalate shows promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 3-Phenoxyazetidine oxalate involves the reaction of phenoxyacetic acid with ethylenediamine in the presence of a catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of 3-Phenoxyazetidine. This method has been optimized to yield high purity and good yields of the product.
Propriétés
Numéro CAS |
132924-57-3 |
|---|---|
Nom du produit |
3-Phenoxyazetidine oxalate |
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
oxalic acid;3-phenoxyazetidine |
InChI |
InChI=1S/C9H11NO.C2H2O4/c1-2-4-8(5-3-1)11-9-6-10-7-9;3-1(4)2(5)6/h1-5,9-10H,6-7H2;(H,3,4)(H,5,6) |
Clé InChI |
SJAQQUXPBCFIDC-UHFFFAOYSA-N |
SMILES |
C1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |
SMILES canonique |
C1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |
Synonymes |
3-PHENOXY-AZETIDINE OXALATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
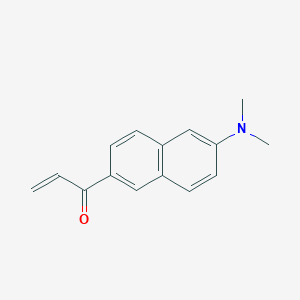
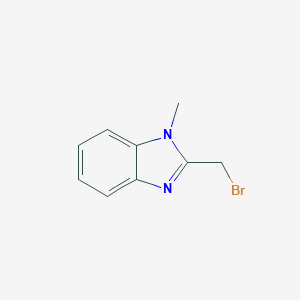
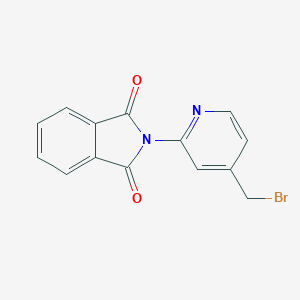
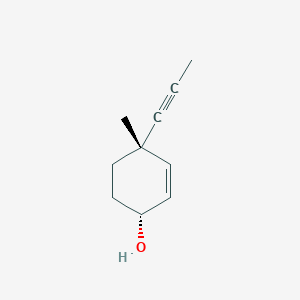
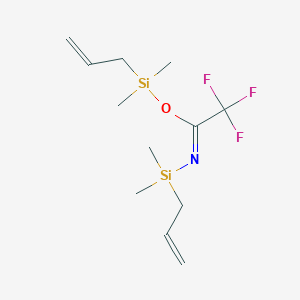
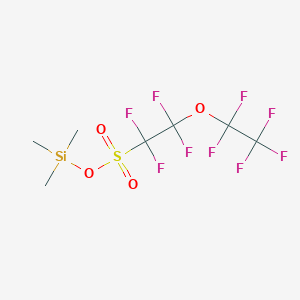
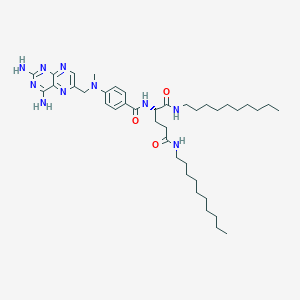
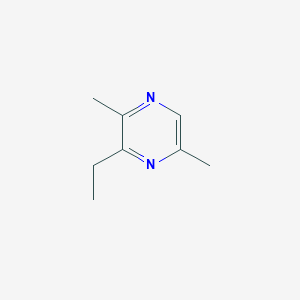
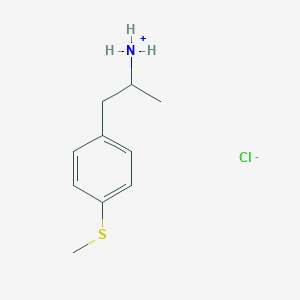
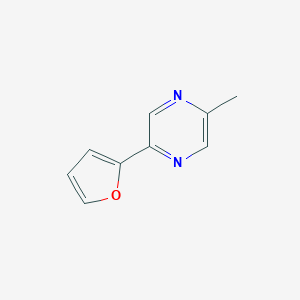
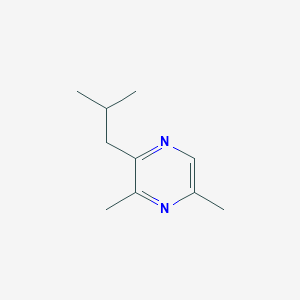
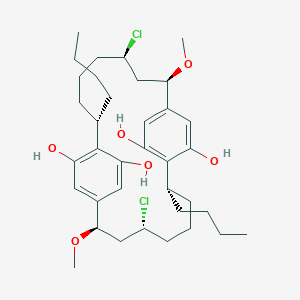
![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)